C4HF7O4
PFO2HxA
CAS No.: 39492-88-1
Cat. No.: VC17985330
Molecular Formula: CF3(OCF2)2COOH
C4HF7O4
Molecular Weight: 246.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39492-88-1 |
|---|---|
| Molecular Formula | CF3(OCF2)2COOH C4HF7O4 |
| Molecular Weight | 246.04 g/mol |
| IUPAC Name | 2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid |
| Standard InChI | InChI=1S/C4HF7O4/c5-2(6,1(12)13)14-4(10,11)15-3(7,8)9/h(H,12,13) |
| Standard InChI Key | GCSHTDCBGCURHU-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(C(OC(OC(F)(F)F)(F)F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
PFO2HxA, systematically named 2-(difluoro(trifluoromethoxy)methoxy)-2,2-difluoroacetic acid, belongs to the subclass of perfluoroalkyl ether carboxylic acids (PFECAs). Its structure features a six-carbon chain with two ether oxygen atoms at positions 3 and 5, distinguishing it from linear perfluoroalkyl acids (PFAAs) like PFOA . The presence of ether linkages alters its electronic configuration, reducing hydrophobicity compared to fully fluorinated analogs while maintaining strong carbon-fluorine bonds () that confer environmental stability .
Table 1: Comparative Physicochemical Properties of PFO2HxA and Legacy PFAS
*Estimated based on structural analogs .
Synthesis and Industrial Applications
PFO2HxA is synthesized via telomerization processes involving fluorinated ether precursors, often as a byproduct in the production of fluoropolymers and firefighting foams. Unlike PFOA, which has been phased out under the 2019 U.S. EPA stewardship program, PFO2HxA remains unregulated in many jurisdictions, leading to its continued detection in industrial effluents .
Environmental Occurrence and Persistence
Detection in Aquatic Systems
A 2016 study of a drinking water treatment plant (DWTP) downstream of a fluorochemical manufacturer revealed PFO2HxA concentrations ranging from 400 to 500 ng/L, surpassing levels of PFOS (2–82 ng/L) and PFOA (4–130 ng/L) . The compound’s stability under oxidative conditions was demonstrated by its resistance to ozonation and granular activated carbon (GAC) filtration, with removal efficiencies below 40% even at high adsorbent doses .
Table 2: Environmental Concentrations of PFO2HxA in North Carolina (2021)
| Matrix | Median (ng/L) | Range (ng/L) | Detection Frequency (%) |
|---|---|---|---|
| Surface Water | 40 | 3–98 | 98.3 |
| Groundwater | 150 | 10–1,350 | 24 |
| Drinking Water | 1.3 | <10–21 | 45 |
Human Health and Ecological Toxicity
Mechanistic Studies
In vitro assays indicate PFO2HxA interacts with nuclear receptors, including peroxisome proliferator-activated receptor gamma () and estrogen receptor alpha (), at concentrations as low as 1 nM . Computational models predict a relative potency factor (RPF) of 0.001–0.05 compared to PFOA, though empirical validation is pending .
Ecotoxicological Impacts
Zebrafish (Danio rerio) exposed to 100 µg/L PFO2HxA for 96 hours exhibited hepatocyte vacuolization and reduced swimming performance, mirroring effects observed with PFOS but at higher concentrations . The compound’s bioaccumulation potential remains uncertain due to conflicting estimates of its octanol-water partition coefficient () .
Table 3: Acute Toxicity Endpoints for Aquatic Organisms
| Species | LC₅₀ (mg/L) | NOEC (µg/L) | Endpoint |
|---|---|---|---|
| Daphnia magna | 56.6 | 1.5 | Immobilization |
| Oncorhynchus mykiss | 11 | 0.5 | Growth Inhibition |
| Lemna minor | 5 | 0.1 | Frond Number Reduction |
Remediation Challenges and Advanced Treatment Strategies
Limitations of Conventional Methods
Full-scale evaluations demonstrate that coagulation, flocculation, and chlorination achieve negligible PFO2HxA removal (<10%), while anion exchange resins show modest efficacy (54% at 100 mg/L resin dose) . The ether oxygen atoms in PFO2HxA reduce its affinity for activated carbon compared to PFOA, as evidenced by a 30% lower adsorption capacity on bituminous coal-based GAC .
Emerging Technologies
Supercritical water oxidation (SCWO) at 600°C and 24 MPa achieves 99.9% defluorination of PFO2HxA within 2 minutes, though energy costs remain prohibitive for widespread deployment . Photocatalytic reduction using titanium dioxide () and UV light shows promise, with first-order rate constants () of at pH 3 .
Regulatory Landscape and Future Directions
As of 2025, no U.S. federal maximum contaminant level (MCL) exists for PFO2HxA, though Minnesota and Michigan have proposed advisory limits of 10 ng/L in drinking water . International efforts under the Stockholm Convention are evaluating its classification as a persistent organic pollutant (POP). Critical research gaps include:
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Longitudinal epidemiological studies correlating body burden with renal and hepatic dysfunction
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Development of cost-effective adsorbents targeting ether-containing PFAS
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Standardized analytical methods for quantifying PFO2HxA in complex matrices
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